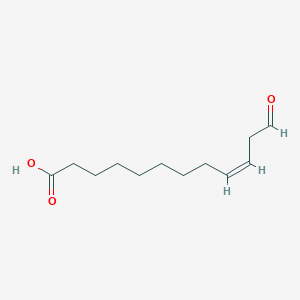

12-oxo-9Z-dodecenoic acid

Beschreibung

Contextualization within Lipid Metabolism and Signaling Pathways

12-oxo-9Z-dodecenoic acid is a key metabolite within the oxylipin pathway, a major route for the enzymatic oxidation of polyunsaturated fatty acids (PUFAs) in plants. mdpi.comcaymanchem.com This pathway begins with the oxygenation of PUFAs like linoleic acid and α-linolenic acid by lipoxygenase (LOX) enzymes, which produce unstable fatty acid hydroperoxides. caymanchem.comfrontiersin.org These hydroperoxides are critical branch-point intermediates that can be directed into several distinct enzymatic cascades, including the allene (B1206475) oxide synthase (AOS) pathway leading to jasmonates, and the hydroperoxide lyase (HPL) pathway. frontiersin.org

This compound is formed specifically through the HPL branch. frontiersin.orgnih.gov The enzyme hydroperoxide lyase cleaves 13-hydroperoxides of C18 fatty acids, such as 13-hydroperoxy-linolenic acid (13-HPOT), into two fragments. nih.govresearchgate.net This cleavage results in the co-production of a volatile six-carbon (C6) aldehyde, known as a green leaf volatile (GLV), and a non-volatile 12-carbon (C12) ω-oxoacid, which is this compound. frontiersin.orgnih.gov This compound is often referred to as (9Z)-traumatin. frontiersin.orgusp.br

Due to its chemical nature, this compound is relatively unstable and can undergo further modifications. mdpi.com It can isomerize to the more stable E-isomer, 12-oxo-10(E)-dodecenoic acid, which is commonly known as traumatin (B1237919) or wound hormone. mdpi.comresearchgate.net Further enzymatic or non-enzymatic reactions can convert it into other bioactive molecules, including its reduction product, (9Z)-12-hydroxy-9-dodecenoic acid, or its oxidation product, traumatic acid ((2E)-dodecene-1,12-dicarboxylic acid). mdpi.comresearchgate.net

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Formal Name | (9Z)-12-oxo-9-dodecenoic acid |

| CAS Number | 60485-39-4 caymanchem.comnih.gov |

| Molecular Formula | C₁₂H₂₀O₃ caymanchem.comnih.gov |

| Molecular Weight | 212.3 g/mol caymanchem.com |

| Synonyms | 12-oxo-cis-9-dodecenoic acid, (9Z)-traumatin caymanchem.comfrontiersin.org |

| Biosynthetic Pathway | Hydroperoxide Lyase (HPL) branch of the Oxylipin Pathway frontiersin.org |

| Precursors | 13-hydroperoxides of linoleic acid and α-linolenic acid caymanchem.com |

Historical Perspective of its Discovery and Initial Characterization

The study of C12 oxoacids derived from fatty acid metabolism has a long history, predating the specific characterization of the 9Z isomer. Research into plant wound responses led to one of the earliest discoveries of a biologically active fatty acid derivative. In 1939, a related compound, traumatic acid, was identified as a potent cell division promoter in the wounded mesocarp of beans, earning it the name "wound hormone". usp.br

Further investigations into the lipoxygenase pathway revealed that fatty acid hydroperoxides were key precursors to a variety of signaling molecules. usp.br It was established that plant leaf extracts could metabolize these hydroperoxides to produce C12 oxoacids, with this compound being identified as a primary metabolite. usp.br

Subsequent research using purified enzymes and advanced analytical techniques like gas chromatography-mass spectrometry (GC/MS) solidified the understanding of its origin. Studies on tomato HPO-lyase, for example, confirmed that the cleavage of 13-hydroperoxides of linolenic acid yielded (Z)-3-hexenal and this compound. researchgate.net It was also observed that this primary product could readily isomerize to the more stable 12-oxo-10E-dodecenoic acid (traumatin). researchgate.net The discovery that this compound is the direct, albeit unstable, counterpart to the formation of green leaf volatiles was a significant step in understanding the stoichiometry and bifurcation of the HPL pathway. nih.gov

Significance in Plant Physiological Processes and Ecosystem Interactions

This compound and its derivatives are significant players in plant physiology, particularly in response to physical damage and biotic stress. researchgate.net The accumulation of these C12 compounds increases rapidly and transiently upon wounding and simulated herbivory, pointing to their function as signaling molecules in stress responses. researchgate.netmpg.de

One of the most well-documented roles for this family of molecules is in wound healing. researchgate.net Traumatin and traumatic acid are recognized for their ability to stimulate cell proliferation at wound sites, helping to repair damaged tissues. mdpi.comresearchgate.net This activity is a fundamental defense mechanism, sealing off the plant from potential pathogen entry.

Beyond wound healing, these oxylipins are directly involved in plant defense against pathogens and herbivores. Research has shown that this compound exhibits antimicrobial activity, for instance, against the plant pathogenic oomycete Phytophthora parasitica. caymanchem.com In olive fruits, infestation by olive fly larvae leads to a strong activation of the HPL pathway and a significant increase in the levels of traumatin and its derivatives. mpg.de This suggests a targeted defensive role against insect attack. The entire HPL pathway, which generates both volatile C6 aldehydes and non-volatile C12 oxoacids like this compound, is crucial for plant defense against a range of pathogens and herbivores. nih.gov The production of these compounds can also influence the behavior of other organisms in the ecosystem, forming a part of the plant's complex chemical communication network.

Table 2: The Hydroperoxide Lyase (HPL) Pathway

| Precursor | Enzyme | Products |

|---|---|---|

| α-Linolenic acid 13-hydroperoxide (13-HPOT) | Hydroperoxide Lyase (HPL) | (Z)-3-Hexenal (a C6 GLV) + This compound (a C12 oxoacid) nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-12-oxododec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHXTOVLSZRTHJ-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCC=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C\CC=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344243 | |

| Record name | 12-Oxo-9Z-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60485-39-4 | |

| Record name | 12-Oxo-9Z-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology of 12 Oxo 9z Dodecenoic Acid Synthesis

Characterization of Lipoxygenase (LOX) Enzymes

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids. tandfonline.commdpi.com This initial step is rate-limiting in the biosynthesis of many biologically active oxylipins, including the precursor to 12-oxo-9Z-dodecenoic acid. mdpi.com

Gene Expression and Isozyme Diversity in Plants

The lipoxygenase enzyme family in plants is characterized by a significant diversity of isozymes, encoded by a multigene family. nih.gov This genetic diversity allows for complex regulatory responses to various developmental and environmental cues. For instance, in soybean (Glycine max), the vegetative lipoxygenase gene family (vlx) exhibits differential expression patterns in response to changes in the source-sink status of the plant. When reproductive sinks are limited, the messenger RNA (mRNA) levels of specific vlx genes, such as vlxA and vlxB, accumulate to high levels in mature leaves, while others like vlxC and vlxD show more modest increases. nih.gov This differential regulation suggests distinct functional roles for the various LOX isozymes.

In the model plant Arabidopsis thaliana, the genome contains six distinct lipoxygenase genes. nih.govresearchgate.net Functional characterization of the recombinant enzymes has revealed that these can be classified into two main groups based on their positional specificity: 9S-lipoxygenases (AtLOX-1 and AtLOX-5) and 13S-lipoxygenases (AtLOX-2, AtLOX-3, AtLOX-4, and AtLOX-6). nih.gov This diversity in enzymatic activity allows the plant to produce a wide array of oxylipin signaling molecules. Similarly, a study in Tartary buckwheat (Fagopyrum tataricum) identified eight LOX genes, which were also phylogenetically divided into 9-LOX and 13-LOX groups. tandfonline.com The expression of these genes is influenced by factors such as light, with illumination regulating 13-LOX at the transcriptional level in olives. tandfonline.com

The table below summarizes the diversity of LOX isozymes in Arabidopsis thaliana and their substrate preferences.

| Isozyme | Substrate Preference | Positional Specificity |

| AtLOX-1 | Linoleic acid and Linolenic acid | 9S |

| AtLOX-2 | Linolenic acid | 13S |

| AtLOX-3 | Linolenic acid | 13S |

| AtLOX-4 | Linolenic acid | 13S |

| AtLOX-5 | Linoleic acid and Linolenic acid | 9S |

| AtLOX-6 | Linolenic acid | 13S |

Subcellular Localization and Functional Compartmentation

The functional specificity of lipoxygenase isozymes is further controlled by their precise localization within different subcellular compartments. nih.gov This compartmentation prevents unwanted lipid peroxidation and ensures that specific oxylipin pathways are activated in the correct cellular context.

In soybean cotyledon parenchyma cells, the majority of LOX protein is found in the cytoplasm. nih.gov However, in epidermal cells, LOX has been observed in vacuoles. nih.gov Studies using immunogold labeling in soybean have shown that under normal conditions, the VLXB isozyme is present in the cytosol of the paraveinal mesophyll. nih.gov Following sink limitation, it also accumulates in the bundle-sheath and adjacent cells. nih.gov In contrast, the VLXD isozyme accumulates to high levels in the vacuoles of the same cells under sink limitation. nih.gov The sequestration of VLXD in the low-pH environment of the vacuole may render it inactive, suggesting a role as a temporary storage protein. nih.gov

In Artemisia annua, the twenty identified LOX genes were predicted to be located in either the cytoplasm or the chloroplast. mdpi.com Similarly, in Arabidopsis thaliana, LOX enzymes have been immunolocalized to the cytoplasm and chloroplasts. researchgate.net This dual localization suggests that LOX-derived oxylipins can be synthesized in multiple compartments, potentially leading to different downstream signaling pathways. For example, chloroplast-localized LOX is required for wound-induced jasmonic acid accumulation. tandfonline.com

The following table details the subcellular localization of various LOX isozymes.

| Plant Species | Isozyme/Type | Subcellular Localization |

| Soybean (Glycine max) | VLXB | Cytosol (Paraveinal mesophyll, Bundle-sheath) |

| Soybean (Glycine max) | VLXD | Vacuole (Paraveinal mesophyll, Bundle-sheath) |

| Soybean (Glycine max) | LOX1, -2, -3, -4, -5, -6 | Soluble fraction (Cytoplasm) |

| Arabidopsis thaliana | General LOX | Cytoplasm, Chloroplasts |

| Artemisia annua | AaLOX | Cytoplasm, Chloroplast |

Catalytic Mechanism and Substrate Specificity for Polyunsaturated Fatty Acids

The catalytic mechanism of lipoxygenase involves the stereospecific removal of a hydrogen atom from a bis-allylic methylene (B1212753) group of a polyunsaturated fatty acid, followed by the insertion of molecular oxygen. researchgate.net This reaction is initiated by the non-heme iron atom at the active site. nih.gov The enzyme controls the regiospecificity and stereospecificity of the reaction, leading to the formation of a specific fatty acid hydroperoxide product. nih.govlsu.edu

Plant LOXs are generally categorized as either 9-LOX or 13-LOX, depending on the position of oxygen insertion on the C18 fatty acid backbone of substrates like linoleic acid and α-linolenic acid. researchgate.netresearchgate.net The specificity for different polyunsaturated fatty acid substrates varies among LOX isozymes. For example, in Arabidopsis thaliana, AtLOX-1 and AtLOX-5 show comparable activity with both linoleic and linolenic acid, whereas AtLOX-2, AtLOX-3, AtLOX-4, and AtLOX-6 display a preference for linolenic acid. nih.govresearchgate.net

Characterization of Hydroperoxide Lyase (HPL) Enzymes

Hydroperoxide lyases are the second key enzyme in the biosynthesis of this compound. These enzymes catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group, leading to the formation of an aldehyde and an oxo-acid. wikipedia.org

Functional Expression and Recombinant Enzyme Studies (e.g., Carica papaya HPL in Escherichia coli)

The functional characterization of HPL enzymes has often been facilitated by their expression in heterologous systems, such as Escherichia coli. This approach allows for the production of sufficient quantities of the enzyme for detailed biochemical analysis, overcoming the challenges of purifying them from plant tissues. While specific studies on the functional expression of Carica papaya HPL in E. coli are not extensively detailed in the provided context, the expression of other Carica papaya enzymes, such as lipases and esterases, in systems like Pichia pastoris and Komogataella phaffii has been successful. researchgate.netejbiotechnology.info These studies demonstrate the feasibility of using microbial hosts to produce and characterize plant enzymes.

For example, the functional expression of a Carica papaya lipase (B570770) (CpLip1) in Pichia pastoris allowed for its purification and detailed biochemical characterization, revealing its preference for long-chain triglycerides. researchgate.net Similarly, a GDSL-like esterase from Carica papaya was functionally expressed in Komogataella phaffii, enabling the study of its enzymatic properties. ejbiotechnology.info The successful heterologous expression of these related enzymes from Carica papaya suggests that a similar strategy could be, or has been, employed for the study of its HPL. The use of E. coli as an expression host is a common and powerful tool for producing recombinant proteins for functional studies.

Active Site Investigations and Catalytic Efficiency (kcat/KM)

The active site of hydroperoxide lyase contains a heme cofactor, which is central to its catalytic function. mdpi.commdpi.com Investigations using electron paramagnetic resonance (EPR) spectroscopy have confirmed HPL's classification as a cytochrome P450 enzyme. nih.gov The catalytic mechanism involves the isomerization of the fatty acid hydroperoxide substrate into an unstable hemiacetal, which then spontaneously decomposes into an aldehyde and the corresponding ω-oxoacid, this compound. wikipedia.orgnih.gov

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that govern the enzyme's catalytic efficiency and reaction specificity. For instance, in a catalase-related HPL from the coral Capnella imbricata, mutations of specific residues were shown to influence catalytic efficiency. plos.org Notably, substitutions at positions Phe150 and Ser177 were found to be critical for the proper coordination of the reaction intermediate, which is necessary for aldehyde formation. plos.orgnih.gov While many residues in the active site are conserved between HPLs and related enzymes like allene (B1206475) oxide synthases (AOS), subtle differences in the substrate channel dictate the reaction outcome. plos.orgplos.org The hydroperoxy group of the substrate is thought to interact with catalytically important residues near the heme region, while the substrate's carboxyl group is coordinated at the entrance of the active site channel. nih.govnih.gov

Below is a table summarizing the kinetic parameters of a wild-type Capnella imbricata hydroperoxide lyase (cHPL) and several of its active site mutants with the substrate 8R-hydroperoxy-eicosatetraenoic acid (8R-HpETE).

| Enzyme Variant | kcat (s⁻¹) | KM (µM) | kcat/KM (s⁻¹µM⁻¹) |

| Wild-Type cHPL | 24.0 ± 1.0 | 4.8 ± 0.6 | 5.0 |

| R56G Mutant | 10.0 ± 0.7 | 4.2 ± 0.8 | 2.4 |

| P65A Mutant | 12.0 ± 0.6 | 4.0 ± 0.5 | 3.0 |

| F150L Mutant | 2.0 ± 0.1 | 2.5 ± 0.4 | 0.8 |

| I357V Mutant | 13.0 ± 0.9 | 3.8 ± 0.7 | 3.4 |

Data adapted from a study on coral hydroperoxide lyase, which uses a different substrate but illustrates the impact of mutagenesis on catalytic efficiency. The principles are broadly applicable to HPLs involved in this compound synthesis. plos.orgnih.gov

Engineering Strategies for Enhanced HPL Activity (e.g., N-terminal Truncations)

Enhancing the activity and stability of HPL is a significant goal for its application in biocatalytic processes, such as the production of natural "green leaf volatiles" for the flavor and fragrance industry. mdpi.com Protein engineering provides powerful tools to improve enzyme performance. nih.govsemanticscholar.org

One common and effective strategy is the modification of the enzyme's N-terminus. Plant HPLs often possess an N-terminal sequence that can act as a transit peptide for localization to organelles like chloroplasts or may function as a pro-peptide sequence. nih.govuu.nl Research on HPL isoenzymes from alfalfa has shown that the presence of an unusual 22-amino-acid N-terminal sequence strongly reduces enzyme activity. nih.govuu.nl Removal of this sequence, or truncation, results in a more active form of the enzyme. This suggests that these extended HPLs might exist as less active pro-enzymes in vivo, which are activated upon cleavage of the N-terminal peptide, possibly in response to events like plant wounding. nih.govuu.nl

This N-terminal truncation strategy has been successfully applied to improve the heterologous expression of active HPL in microbial systems like Escherichia coli. By expressing a truncated version of the enzyme, researchers can circumvent issues of improper folding or low activity, leading to higher yields of soluble and catalytically efficient HPL. nih.gov This approach is crucial for obtaining sufficient quantities of the enzyme for detailed characterization and for developing large-scale biocatalytic production of compounds derived from the HPL pathway. mdpi.comnih.gov

Biological Roles and Signaling Functions in Plant Systems

Involvement in Plant Defense Mechanisms

12-oxo-9Z-dodecenoic acid is an active component of the plant's innate immune system, contributing to defense against pathogens and physical damage. It is part of the broader family of jasmonates and related oxylipins that are central to activating and modulating defense responses. frontiersin.orgnih.govauburn.edu

Research has demonstrated the direct antimicrobial activity of this compound. caymanchem.com Studies evaluating the defensive roles of various plant oxylipins have confirmed its effectiveness against specific plant pathogens. caymanchem.com This supports its involvement as a defensive compound that helps protect the plant from microbial invasion. caymanchem.com

Table 1: Antimicrobial Activity of this compound

| Compound | Target Pathogen | Effective Concentration | Reference |

|---|

The oxylipin pathway is rapidly activated in response to mechanical wounding, leading to the synthesis of signaling molecules that orchestrate defensive and repair processes. nih.govnih.gov this compound and its isomers are integral to this response. The trans-isomer, 12-oxo-trans-10-dodecenoic acid, has been identified as a wound hormone. nih.govscispace.com Research on runner beans (Phaseolus vulgaris L.) showed that the endogenous levels of this isomer increased when the pod tissue was sliced or wounded. nih.govscispace.com This suggests that these C12 oxo-fatty acids are produced at the site of injury to initiate healing and defense. nih.govscispace.com Recent studies on the wound response in Arabidopsis thaliana continue to investigate the specific signaling roles of jasmonate precursors, highlighting the complexity of this pathway. biorxiv.orgresearchgate.net

Function as a Signaling Molecule in Plant Growth and Development

Beyond its role in defense, this compound and related compounds function as signaling molecules that influence plant growth and developmental processes.

As a member of the jasmonate family of oxylipins, this compound is involved in signaling pathways that respond to a wide range of biotic and abiotic stresses. mdpi.com These stresses include pathogen and insect attacks, wounding, and environmental challenges such as salinity and temperature fluctuations. frontiersin.orgmdpi.com The signaling cascades initiated by these molecules lead to large-scale changes in gene expression, activating genes related to stress response and defense. nih.govnih.gov This positions this compound within a critical signaling network that allows plants to adapt to and survive adverse conditions. auburn.edu

This compound is also known as 9Z-traumatin. nih.gov It is closely related to other significant plant growth regulators. It can be converted into its isomer, 12-oxo-10E-dodecenoic acid (commonly known as traumatin), which has demonstrated wound-healing activities. researchgate.nethmdb.ca Furthermore, traumatin (B1237919) can be oxidized to form traumatic acid, a compound originally identified as a "wound hormone" for its ability to stimulate cell division (proliferation) in wounded plant tissues, thereby promoting healing. nih.govscispace.comresearchgate.net The identification of 12-oxo-dodecenoic acid derivatives as natural, growth-regulating compounds underscores their importance in coordinating tissue repair. nih.govscispace.com

Table 2: Relationship of this compound to Related Growth Regulators

| Compound Name | Chemical Name | Role/Function | Relationship |

|---|---|---|---|

| 9Z-Traumatin | This compound | Antimicrobial, Signaling Molecule | Base Compound |

| Traumatin | 12-oxo-10E-dodecenoic acid | Wound Healing | Isomer of 9Z-Traumatin |

Contribution to Systemic Acquired Resistance and Induced Defenses

Systemic Acquired Resistance (SAR) is a plant-wide defense response that provides long-lasting, broad-spectrum resistance to secondary infections after an initial localized pathogen attack. frontiersin.org This response relies on the production and transport of chemical signals from the site of infection to distal tissues. The signaling pathways involved are complex and include hormones such as salicylic (B10762653) acid and jasmonates. scienceopen.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 12-oxo-trans-10-dodecenoic acid |

| 12-oxo-phytodienoic acid (OPDA) |

| 9Z-traumatin |

| Linoleic acid |

| α-linolenic acid |

| Traumatin |

| Traumatic acid |

| 12-hydroxy-dodecenoic acid |

| Jasmonic acid (JA) |

Interactions with Other Plant Oxylipins and Phytohormone Pathways

Cross-talk with Jasmonate Biosynthesis

The relationship between 12-oxo-9Z-dodecenoic acid and the jasmonate family of hormones is defined by a shared origin and a divergence at a critical metabolic juncture.

The biosynthesis of both this compound and jasmonates begins with the oxygenation of polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2), through the lipoxygenase (LOX) pathway. Specifically, 13-lipoxygenases (13-LOXs) produce 13-hydroperoxy-octadecatrienoic acid (13-HPOT) and 13-hydroperoxy-octadecadienoic acid (13-HPOD). nih.govmdpi.com

These 13-hydroperoxides represent a crucial branch point in the oxylipin pathway. mdpi.com The metabolic fate of these precursors determines the class of signaling molecules produced.

The Hydroperoxide Lyase (HPL) Branch : This pathway leads to the formation of this compound. The enzyme hydroperoxide lyase (HPL) cleaves the 13-hydroperoxides. This cleavage reaction yields two fragments: a C6 volatile aldehyde and a C12 oxoacid. Specifically, the cleavage of 13-HPOT or 13-HPOD by HPL results in the co-production of (3Z)-hexenal or hexanal (B45976), respectively, and this compound. nih.govmdpi.com This C12 compound is a precursor to traumatin (B1237919). mdpi.com

The Allene (B1206475) Oxide Synthase (AOS) Branch : This competing pathway is dedicated to the biosynthesis of jasmonates. The enzyme allene oxide synthase (AOS) converts 13-HPOT into an unstable epoxide, which is then cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA). mdpi.comnih.govmaxapress.com OPDA is the direct precursor to jasmonic acid (JA) and its biologically active conjugate, jasmonoyl-L-isoleucine (JA-Ile). nih.govfrontiersin.org

The competition between HPL and AOS for the same pool of 13-hydroperoxide substrates is a key regulatory point that allows plants to modulate their response to different stimuli, balancing the production of jasmonates against C6 volatiles and C12 oxoacids. mdpi.com

| Shared Precursor | Enzyme | Key Products | Metabolic Pathway |

|---|---|---|---|

| 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) | Hydroperoxide Lyase (HPL) | This compound + (3Z)-hexenal | Green Leaf Volatile / C12 Oxoacid Pathway |

| 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) | Allene Oxide Synthase (AOS) | 12-oxo-phytodienoic acid (OPDA) | Jasmonate Pathway |

The allocation of shared precursors into either the HPL or AOS branch has significant consequences for plant defense and development. Jasmonates are well-established as master regulators of defense against herbivorous insects and certain pathogens. maxapress.comnih.gov Wounding or herbivore attack rapidly activates the entire LOX pathway, leading to a surge in both jasmonates and the products of the HPL branch.

While JA-Ile is the canonical signal for inducing defense gene expression through the COI1-JAZ signaling module, its precursor OPDA also possesses independent signaling activity. nih.govbiorxiv.orgnih.gov Similarly, this compound and its derivative, the wound hormone traumatin, contribute to the local defense response. nih.govmdpi.com The simultaneous production of these different oxylipins creates a multi-pronged signaling response. Jasmonates orchestrate broad, systemic transcriptional changes, while this compound likely plays a more localized role in wound signaling and the induction of immediate defenses. This regulatory interplay ensures that plants can mount a rapid, localized response at the site of damage while simultaneously preparing for a more widespread, systemic defense.

Relationship with Green Leaf Volatiles (GLVs)

The connection between this compound and Green Leaf Volatiles (GLVs) is direct and stoichiometric, originating from the same enzymatic reaction.

As previously described, the action of hydroperoxide lyase (HPL) on 13-hydroperoxides cleaves the fatty acid chain into two distinct molecules: the 12-carbon, non-volatile this compound, and a 6-carbon volatile aldehyde, which is a primary GLV. nih.govmdpi.comresearchgate.net This enzymatic step ensures the co-synthesis of these two compound classes in a 1:1 molar ratio at the site of tissue damage.

This co-synthesis underpins a sophisticated co-signaling strategy in response to herbivory.

GLVs are immediately released into the atmosphere, where they can act as airborne signals to alert neighboring plants of an impending threat, allowing them to prime their own defenses. mdpi.comfrontiersin.org GLVs also play a crucial role in indirect defense by attracting natural enemies, such as predators and parasitoids, of the attacking herbivores. frontiersin.org

This compound , being non-volatile, remains within the damaged tissue. Here, it functions as a local signal, contributing to the wound response and the induction of direct defenses in the attacked plant.

This dual-pronged mechanism allows the plant to simultaneously manage the local crisis through direct defense induction and summon external aid while also warning nearby kin through long-range signaling.

Integration within the Broader Plant Stress Response Network

The production of this compound is an integral component of the plant's generalized response to a wide array of environmental challenges.

The oxylipin pathway is a central hub for responding to both biotic stresses, such as pathogen infection and insect feeding, and abiotic stresses like mechanical wounding and extreme temperatures. nih.govfrontiersin.org These diverse stress signals converge to activate the initial enzymes of the pathway, leading to the production of a complex blend of oxylipins, including jasmonates, GLVs, and this compound. nih.govfrontiersin.org

Synthetic Biology and Biocatalytic Production Strategies

Design and Implementation of Enzymatic Cascade Systems for De Novo Synthesis

The de novo synthesis of 12-oxo-9Z-dodecenoic acid from renewable feedstocks has been successfully demonstrated through the design of multi-enzyme cascade reactions. These systems mimic and optimize natural metabolic pathways in a controlled, one-pot setting.

Researchers have established a one-pot enzymatic cascade that converts renewable plant oils, such as safflower oil, into this compound. researchgate.net This multi-enzyme system sequentially employs three distinct enzymes to carry out the biotransformation. researchgate.netnih.gov

The cascade begins with a lipase (B570770) from Pseudomonas fluorescens, which hydrolyzes triglycerides in the safflower oil to release free linoleic acid. researchgate.netnih.gov Subsequently, a lipoxygenase from Glycine max (LOX-1) catalyzes the dioxygenation of linoleic acid to form 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.govresearchgate.net In the final and critical step, a hydroperoxide lyase (HPL) cleaves the 13S-HPODE intermediate to yield two products: the desired this compound and the volatile C6-aldehyde, hexanal (B45976). researchgate.netnih.gov

This integrated process has shown promising results. When starting from linoleic acid in a two-enzyme system (LOX and HPL), a 62% yield of this compound was achieved. researchgate.net The complete three-enzyme cascade, starting from safflower oil, resulted in a final yield of 43%. researchgate.netnih.gov These platforms demonstrate the potential for producing valuable chemicals from complex natural substrates through carefully designed biocatalytic routes. consensus.app

| Step | Enzyme | Enzyme Source | Substrate | Product |

|---|---|---|---|---|

| 1 | Lipase | Pseudomonas fluorescens | Safflower Oil (Trilinolein) | Linoleic Acid |

| 2 | Lipoxygenase (LOX-1) | Glycine max (Soybean) | Linoleic Acid | 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) |

| 3 | Hydroperoxide Lyase (HPL) | Carica papaya (Papaya) | 13S-HPODE | This compound & Hexanal |

For large-scale and economically viable production, whole-cell biocatalysis presents a significant advantage over the use of purified enzymes. elsevier.comresearchgate.net This approach involves using engineered microorganisms, such as Escherichia coli, to house the entire enzymatic cascade. By expressing the required enzymes within a single host, the costly and time-consuming steps of enzyme purification can be eliminated. sdu.dk

In the context of this compound synthesis, hydroperoxide lyase from Carica papaya (HPLcp) has been functionally expressed in E. coli. nih.govnih.gov Research has targeted the development of whole-cell biocatalysts to improve processing efficiency. researchgate.net A sustainable, one-pot whole-cell process has been conceptualized for dodecanedioic acid (DDA) biosynthesis starting from renewable linoleic acid, a pathway for which this compound is a key precursor. researchgate.net Such systems provide a more robust and stable environment for the enzymes and can be designed to regenerate necessary cofactors internally, making them highly suitable for industrial-scale operations. elsevier.com

Optimization of Bioreaction Conditions and Process Yields

Maximizing the efficiency of the biocatalytic production of this compound requires careful optimization of both the biological components and the reaction parameters.

The choice of substrate and the selection of highly active enzymes are foundational to process optimization. The cascade effectively utilizes renewable and abundant plant oils, with safflower and sunflower oils serving as excellent sources of the linoleic acid precursor. researchgate.netresearchgate.net

Enzyme selection and engineering have proven critical for enhancing productivity. The hydroperoxide lyase from Carica papaya (HPLcp) was specifically chosen and subsequently engineered for improved performance. Researchers discovered that deleting the hydrophobic, non-conserved N-terminal sequence of the native enzyme significantly boosted its catalytic activity. nih.govnih.gov This modification, combined with optimization of the expression and solubilization conditions, increased the enzyme's activity from an initial 10 U/l to 2700 U/l. nih.govnih.gov Furthermore, screening of various enzymes for subsequent conversion steps is crucial. For instance, in developing a cascade to produce 12-aminododecenoic acid from this compound, seven different bacterial ω-transaminases were evaluated, with the enzyme from Aquitalea denitrificans showing the highest specific activity (0.62 U mg−1) towards the target substrate. th-koeln.deth-koeln.de

| Enzyme | Source Organism | Key Optimization Strategy | Impact |

|---|---|---|---|

| Lipase | Pseudomonas fluorescens | Source selection | Efficient hydrolysis of triglycerides |

| Lipoxygenase (LOX-1) | Glycine max | Source selection | Specific conversion of linoleic acid |

| Hydroperoxide Lyase (HPLCP-N) | Carica papaya | N-terminal sequence deletion (truncation) | Significantly enhanced catalytic activity (from 10 to 2700 U/l) |

| ω-Transaminase (TRAD) | Aquitalea denitrificans | Screening and selection | Highest activity for converting the product to 12-aminododecenoic acid |

However, the product itself is unstable under certain conditions. The concentration of this compound peaks rapidly and then begins to decrease. nih.gov This is partly due to a non-enzymatic isomerization process that converts it into its 10(E)-isomer, known as traumatin (B1237919). nih.govresearchgate.net This instability necessitates precise control over reaction times. To maximize the final yield in the three-enzyme cascade, the reaction must be stopped by rapid extraction just one minute after the addition of the HPL enzyme. nih.gov This timing is crucial to capture the product before significant degradation or isomerization occurs. nih.gov Additionally, the sequence of enzyme addition is an important parameter; higher product concentrations are achieved when the enzymes are added consecutively rather than simultaneously. th-koeln.deth-koeln.de

| Parameter | Observation/Finding | Significance |

|---|---|---|

| HPL Reaction Time | Transformation of 1 mM 13S-HPODE is complete in 10 seconds. nih.gov | Demonstrates extremely rapid reaction kinetics. |

| Product Stability | Product concentration decreases rapidly after peaking; isomerization to traumatin occurs. nih.gov | Highlights the need for precise process control and rapid product recovery. |

| Optimal Extraction Time | 1 minute after HPL addition in the three-enzyme cascade. nih.gov | Maximizes yield (43%) by preventing product degradation. nih.gov |

| Enzyme Addition Strategy | Consecutive addition of enzymes leads to higher product concentrations than simultaneous addition. th-koeln.deth-koeln.de | Optimizes the overall cascade efficiency by preventing substrate/product inhibition or unwanted side reactions. |

Industrial Applications as a Precursor for Bio-based Materials

The industrial potential of this compound lies in its bifunctional nature, which makes it an attractive platform molecule and a precursor for bio-based polymers. researchgate.netnih.gov Its aldehyde and carboxylic acid groups can be selectively modified to produce a range of valuable C12 monomers, including dicarboxylic acids, ω-hydroxy acids, and ω-amino acids. researchgate.net

A significant application is its use as a starting material for the synthesis of 12-aminododecenoic acid, a monomer for the production of polyamide 12 (Nylon-12). th-koeln.deth-koeln.de Researchers have successfully developed a novel enzyme cascade that couples the oxylipin pathway (producing this compound) with a transaminase. th-koeln.de In this cascade, a selected ω-transaminase converts the aldehyde group of this compound into an amino group, yielding 12-aminododecenoic acid. th-koeln.deth-koeln.de This biocatalytic route provides a sustainable alternative to traditional petrochemical-based methods for producing polyamide monomers, aligning with the growing demand for green chemistry and bio-based materials. th-koeln.de

Synthesis of Dodecanedioic Acid (DDA) for Polymer Production (e.g., Nylon-12)

Dodecanedioic acid (DDA) is a commercially significant dicarboxylic acid, primarily used as a co-monomer in the production of high-performance polyamides like Nylon-6,12 and as a building block for polyesters, plasticizers, and lubricants. confex.comnih.gov Traditionally synthesized from petroleum-based sources, there is a growing demand for sustainable, bio-based production routes. nih.gov

This compound has been identified as a key precursor for the biocatalytic production of DDA. nih.govresearchgate.net An innovative approach involves a multi-enzyme cascade that mimics the lipoxygenase pathway found in plants to convert renewable fatty acids into this compound. nih.gov This enzymatic process can start from renewable feedstocks like safflower oil, which is rich in linoleic acid. researchgate.netnih.gov

The cascade typically involves three key enzymes:

Lipase : This enzyme first hydrolyzes triglycerides from sources like safflower oil to release free fatty acids, such as linoleic acid. researchgate.net

Lipoxygenase (LOX) : Soybean lipoxygenase-1 (LOX-1) then catalyzes the specific hydroperoxidation of linoleic acid to form 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). researchgate.netnih.gov

Hydroperoxide Lyase (HPL) : This enzyme cleaves the 13S-HPODE molecule to yield two products: the C6 aldehyde hexanal (a valuable "green note" flavor compound) and the target C12 compound, this compound. researchgate.netnih.gov

Researchers have successfully developed a one-pot enzymatic cascade for this synthesis. nih.govnih.gov By utilizing enzymes such as Pseudomonas fluorescens lipase, Glycine max lipoxygenase, and a truncated hydroperoxide lyase from Carica papaya, scientists have achieved notable yields. nih.govresearchgate.netnih.gov Subsequent biological or chemical steps can then convert the aldehyde group of this compound into a carboxylic acid, thus forming DDA.

Detailed findings from these biocatalytic studies highlight the process's potential. For instance, a one-pot system starting from linoleic acid achieved a 62% conversion to this compound. nih.govnih.gov When starting from the more complex substrate of safflower oil, a yield of 43% was obtained. nih.govnih.gov

| Starting Substrate | Enzyme System | Product | Conversion/Yield | Space-Time Yield (STY) | Reference |

|---|---|---|---|---|---|

| Safflower Oil (0.67 mM linoleic acid equivalent) | P. fluorescens lipase, G. max LOX, C. papaya HPL | This compound | 43% | 486.6 mg·L⁻¹·d⁻¹ | nih.govresearchgate.net |

| Linoleic Acid (0.5 mM) | G. max LOX, C. papaya HPL | This compound | 62% | 486.0 mg·L⁻¹·d⁻¹ | nih.govresearchgate.net |

Once synthesized, the bio-based DDA can be used in polymerization processes. It has been demonstrated that DDA produced from renewable feedstocks can be successfully polymerized with hexamethylenediamine (B150038) (HMD) to produce Nylon-6,12 with properties identical to its petroleum-based counterpart. confex.com This confirms the viability of using precursors like this compound in establishing a sustainable manufacturing chain for high-performance polymers.

Potential for Other Chemical Building Blocks

The bifunctional nature of this compound, possessing both a terminal aldehyde group and a carboxylic acid group, makes it a highly attractive platform molecule for synthesizing a variety of other C12 monomers. researchgate.net The reactivity of the aldehyde group allows for simple, one-step derivatization to create different functional groups, expanding its utility beyond DDA. researchgate.net

This potential has been explored through enzymatic transformations. For example, the aldehyde group can be converted into an amine group to produce ω-amino acids, which are monomers for other types of polyamides, such as Nylon-12. A multi-enzyme cascade has been constructed to synthesize 12-amino-9(Z)-dodecenoic acid from this compound using ω-transaminase (ω-TA) enzymes. nih.gov This biocatalytic route achieved a space-time yield of 153.6 mg·L⁻¹·d⁻¹. nih.gov

Other potential derivatives include:

ω-hydroxy acids : The aldehyde group can be reduced to a primary alcohol, yielding ω-hydroxydodecanoic acid. This monomer is a precursor for producing certain polyesters and can also be used in the synthesis of Nylon 12. researchgate.netrsc.org

Diamines : While more complex, further modifications could potentially lead to the synthesis of C12 diamines, another important class of monomers for polymer production.

The ability to catalytically convert this compound into these various building blocks underscores its importance as a versatile, bio-based intermediate. By leveraging different enzymatic or chemocatalytic routes, a single, renewably sourced precursor can give rise to a family of valuable monomers, paving the way for more integrated and sustainable biorefineries.

Analogues and Derivatives: Biosynthesis and Biological Activities

12-oxo-10E-Dodecenoic Acid (Traumatin): Biosynthesis and Distinct Biological Functions

12-oxo-10E-dodecenoic acid, commonly known as traumatin (B1237919), is a significant plant oxylipin recognized for its role as a "wound hormone". acs.org It is an isomer of 12-oxo-9Z-dodecenoic acid and a direct precursor to traumatic acid. nih.govnih.gov

Biosynthesis The formation of traumatin is part of the lipoxygenase (LOX) pathway. The process begins with the release of 18-carbon unsaturated fatty acids, such as linoleic acid or linolenic acid, from cell membranes by wound-inducible phospholipases. nih.gov These fatty acids are then oxidized by lipoxygenase, primarily forming 13-hydroperoxy fatty acids (13-HPOD or 13-HPOT). nih.gov A subsequent enzyme, hydroperoxide lyase (HPL), cleaves these 18-carbon chains into a 6-carbon aldehyde and a 12-carbon ω-oxoacid, this compound. nih.govcaymanchem.com This cis-isomer can then undergo isomerization to form the more stable trans-isomer, 12-oxo-10E-dodecenoic acid (traumatin). nih.govnih.gov

Distinct Biological Functions Traumatin is a natural compound with significant growth-regulating properties. nih.govnih.gov Its primary role is associated with the plant's response to injury. When tissues are wounded, the concentration of endogenous traumatin (referred to as trans-10-ODA in some studies) increases significantly. nih.gov Research has shown that both traumatin and its derivative, traumatic acid, are active in promoting cell proliferation in the Wehnelt bean assay, a test used to measure wound-healing responses. nih.gov However, the results were noted to be more consistent with traumatin. nih.gov

Furthermore, studies on cucumber hypocotyls demonstrated a growth increase following treatment with traumatin, suggesting it has a more general influence on plant development than initially attributed solely to traumatic acid. nih.gov In some plant species, the biological activity of traumatin is considered to be higher than that of traumatic acid. nih.gov

Traumatic Acid (trans-2-dodecenedioic acid): Formation Pathway and Role as a Growth Factor

Traumatic acid, first isolated from wounded bean plants in 1939, is a potent plant "wound hormone" that plays a crucial role in healing and protection after physical damage. acs.orgwikipedia.orghmdb.ca It is a monounsaturated dicarboxylic acid derived from traumatin. wikipedia.orghmdb.ca

Formation Pathway Traumatic acid is not synthesized directly by an enzymatic process. Instead, it is formed through the non-enzymatic autooxidation of its immediate precursor, traumatin (12-oxo-10E-dodecenoic acid). nih.govnih.govwikipedia.org This was confirmed in studies where enzyme extracts from runner beans could synthesize traumatin from linoleic acid, but no enzymatic synthesis of traumatic acid was observed. nih.govnih.gov The presence of oxygen and rapid stirring increased the autooxidation of traumatin into traumatic acid, indicating a chemical rather than enzymatic conversion. nih.gov

Role as a Growth Factor As a wound hormone, the primary function of traumatic acid is to stimulate cell division (mitosis) near a trauma site. wikipedia.orghmdb.ca This proliferation of cells leads to the formation of a protective callus, which covers the wound and helps heal the damaged tissue. wikipedia.orghmdb.ca It is found in many plant species, particularly in young, actively growing organs like leaves, fruits, and seeds. nih.gov As the plant ages, the free acid is often converted into its biologically inactive ester form. scispace.com

Beyond wound healing, traumatic acid may also act as a general growth hormone, particularly in algae. wikipedia.orghmdb.ca Its activity is linked to stimulating biochemical processes associated with cell division, such as the synthesis of proteins and nucleic acids. nih.gov

Hydroxylated and Dioxo-Derivatives: Characterization and Bioactivity

The enzymatic and non-enzymatic oxidation of fatty acids produces a wide array of oxylipins, including hydroxylated and dioxo-derivatives of 12-carbon fatty acids. These derivatives often possess unique biological activities.

9-hydroxy-12-oxo-10E-dodecenoic acid (9-Hydroxy-traumatin) This hydroxylated derivative is a metabolite of the lipoxygenase pathway. It can be formed from 13S-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE), a hydroperoxide of linoleic acid, through the action of enzyme preparations from soybeans and alfalfa.

9,12-dioxo-10(E)-dodecenoic acid (DODE) This dioxo-derivative is a breakdown product of linoleic acid hydroperoxide degradation. researchgate.net It can be formed from 13-hydroperoxyoctadecadienoic acid (13-HPODE) via a Hock rearrangement. researchgate.net DODE is characterized as an α,β-unsaturated aldehyde, which makes it a bifunctional electrophile capable of covalently modifying proteins and DNA. researchgate.net

9,12-dioxo-10(Z)-dodecenoic acid A previously unknown Z-isomer of DODE was identified in lentil seed flour. nih.gov Its structure was confirmed through chemical synthesis. nih.gov

The bioactivity of these derivatives is an area of ongoing research. The reactivity of DODE suggests a role in cellular signaling and stress responses through its ability to modify key proteins. researchgate.net For instance, while the polar DODE itself was found to be inactive in inducing apoptosis because it could not cross the plasma membrane, its less polar methyl ester derivative was a potent inducer of apoptosis. researchgate.net

Structure-Activity Relationship Studies for this compound and Related Oxylipins

The biological functions of oxylipins are intrinsically linked to their chemical structures. Variations in the carbon chain length, the number and position of double bonds, and the nature of oxygen-containing functional groups all contribute to their specific activities.

The relationship between this compound, its trans-isomer traumatin, and traumatic acid provides a clear example of structure-activity relationships.

Isomerization: The isomerization of the double bond from the cis-9 position in this compound to the trans-10 position in traumatin is a key step. nih.gov The resulting α,β-unsaturated aldehyde in traumatin is a reactive chemical feature that contributes to its biological activity. hmdb.ca In some assays, traumatin shows higher or more consistent activity than traumatic acid, suggesting the aldehyde group is crucial for certain functions. nih.govnih.gov

Oxidation State: The conversion of the aldehyde group in traumatin to a second carboxylic acid group to form traumatic acid alters its function. nih.gov While both are considered wound hormones, this structural change modifies the molecule's polarity and reactivity, likely affecting its interaction with cellular targets.

Hydroxylation and Dioxo-derivatives: The addition of hydroxyl or oxo groups, as seen in 9-hydroxy-traumatin and DODE, further diversifies function. researchgate.net These additions can change the molecule's solubility and create new reactive centers, potentially leading to different signaling outcomes or antimicrobial activities. researchgate.netresearchgate.net Plant-derived oxylipins are known to have antimicrobial effects against various phytopathogens, and this activity is dependent on their specific structures. researchgate.net

Data on this compound and its Key Analogues

Advanced Methodologies and Future Research Directions

Application of Omics Technologies in Oxylipin Research

The study of oxylipins, including 12-oxo-9Z-dodecenoic acid, has been significantly advanced by the application of "omics" technologies. These high-throughput analytical approaches provide a comprehensive view of the molecular landscape, enabling researchers to unravel the complex networks governing oxylipin biosynthesis and signaling.

Transcriptomics, Proteomics, and Metabolomics for Pathway Elucidation

The integration of transcriptomics, proteomics, and metabolomics offers a powerful, multi-layered approach to elucidating the intricate pathways of oxylipin metabolism. umanitoba.caqiagenbioinformatics.com While a direct correlation between transcript, protein, and metabolite levels is not always observed due to post-transcriptional and post-translational regulations, the combined analysis provides a more complete picture. nih.govnih.gov

Transcriptomics allows for the large-scale analysis of gene expression, identifying genes that are up- or downregulated under specific conditions, such as wounding or pathogen attack, which are known to trigger oxylipin synthesis. For instance, microarray analysis in Arabidopsis thaliana has been used to compare gene expression responses to 12-oxo-phytodienoic acid (OPDA), a closely related cyclopentenone precursor to jasmonic acid (JA), revealing that OPDA can trigger a distinct set of genes independently of JA. nih.gov This type of analysis helps pinpoint candidate genes encoding enzymes and regulatory proteins involved in the this compound pathway.

Proteomics , the study of the entire protein complement, complements transcriptomic data by providing information on protein abundance and post-translational modifications. This is crucial as enzyme activity is often regulated at the protein level. Techniques like mass spectrometry-based proteomics can quantify the levels of key enzymes in the oxylipin pathway, such as lipoxygenases (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), and hydroperoxide lyases (HPL), which are directly involved in the synthesis of precursors to this compound. researchgate.netepa.gov

Metabolomics focuses on the global profiling of metabolites in a biological system. umanitoba.ca Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the sensitive and selective quantification of a broad range of oxylipins simultaneously. fao.orgresearchgate.net This allows researchers to track the dynamic changes in the levels of this compound and its precursors (e.g., 13S-hydroperoxyoctadecadienoic acid) and downstream products, providing direct evidence for pathway activity. nih.gov For example, metabolomic analysis of Arabidopsis seeds revealed elevated levels of OPDA in mutants with impaired peroxisomal β-oxidation, linking this pathway directly to oxylipin metabolism. nih.govnih.gov

By integrating these three omics layers, researchers can build comprehensive models of the this compound metabolic network, identify novel pathway components, and understand how the pathway is regulated in response to developmental and environmental cues. mdpi.commdpi.com

Genetic Engineering and Metabolic Pathway Redesign for Enhanced Production and Functional Modulation

Genetic engineering offers promising avenues for manipulating the biosynthesis of this compound to enhance its production for industrial applications or to modulate its function in plants. frontiersin.org One of the primary strategies involves the heterologous expression of key biosynthetic enzymes.

For example, hydroperoxide lyase (HPL) from papaya (Carica papaya), the enzyme that cleaves 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) to produce this compound and hexanal (B45976), has been successfully cloned and functionally expressed in Escherichia coli. nih.gov Research has shown that deleting the N-terminal hydrophobic sequence of the papaya HPL significantly enhances its catalytic activity. nih.gov This recombinant enzyme can be used in biocatalytic systems for the targeted synthesis of this compound.

Furthermore, multi-enzyme cascades have been developed for the efficient one-pot synthesis of this compound from inexpensive starting materials like safflower oil. researchgate.net Such a system can utilize a sequence of enzymes, including a lipase (B570770) to release linoleic acid from triglycerides, a lipoxygenase (LOX) to convert it to 13S-HPODE, and finally the recombinant HPL to produce this compound. researchgate.net

Metabolic pathway redesign within plants could also be used to alter the flux towards or away from this compound to study or modify its physiological roles. Overexpression of the allene oxide cyclase (AOC) gene in rice, which leads to the production of the related oxylipin OPDA, has been shown to increase resistance to the brown planthopper, a piercing-sucking insect. nih.gov This suggests that modulating the levels of specific oxylipin intermediates can have significant effects on plant defense. Similar strategies targeting HPL could potentially be employed to modulate this compound levels for functional analysis or crop protection purposes.

Investigation of Uncharacterized Enzymes and Regulatory Elements in Oxylipin Metabolism

While the core enzymes of the oxylipin pathway are relatively well-understood, many aspects of its regulation and the functions of all its branches remain to be discovered. The pathway is not strictly linear, and various enzymes can act on common substrates, leading to a diverse array of products.

The 12-oxo-phytodienoic acid reductase (OPR) enzyme family, for instance, plays a crucial role in metabolizing cyclopentenone oxylipins. mdpi.com In rice, this family has at least five subfamilies, with different members showing distinct substrate specificities and expression patterns in response to hormones and stress. nih.gov While some OPRs are known to reduce OPDA in the jasmonic acid biosynthesis pathway, the specific roles and substrates of all OPR isoforms are not fully characterized. Some may act on this compound or other related α,β-unsaturated carbonyls produced via the HPL branch of the oxylipin pathway. nih.gov Identifying the specific OPRs that metabolize this compound in vivo is an important area for future research.

Furthermore, the transcriptional regulation of oxylipin biosynthetic genes is complex. Analysis of promoter regions of OPR genes has revealed numerous cis-acting elements related to phytohormones and stress responses, indicating that these genes are part of a larger regulatory network. mdpi.com Identifying the specific transcription factors that bind to these elements to control the expression of genes like HPL will be key to understanding how the production of this compound is initiated and controlled.

The stability of this compound itself is also a factor, as it can rapidly isomerize to the more stable 12-oxo-10(E)-dodecenoic acid (traumatin). nih.gov The enzymes or conditions that may regulate this isomerization in vivo are not well understood and represent another area for investigation.

Ecological and Agricultural Implications of Oxylipin Modulation in Crop Improvement

Modulating the levels of oxylipins like this compound and its relatives holds significant potential for agricultural applications, particularly in enhancing crop resilience to pests and environmental stress. frontiersin.org

Oxylipins are central players in plant defense signaling. The related compound OPDA, for example, is a potent signaling molecule that can activate defense gene expression and contribute to resistance against insects and pathogens. nih.govfrontiersin.org Studies in rice have shown that increasing OPDA levels through genetic engineering enhances resistance to piercing-sucking insects. nih.gov Given that this compound shares structural similarities (an α,β-unsaturated carbonyl group) with OPDA, it is plausible that it also possesses signaling properties that could be harnessed for crop protection.

The modulation of oxylipin pathways can help plants adapt to a wide range of abiotic stresses, including drought, salinity, and extreme temperatures. frontiersin.org These signaling molecules are involved in mediating the plant's response to stress, often leading to acquired tolerance. frontiersin.org By fine-tuning the oxylipin profile, it may be possible to develop crops that are more robust and maintain yield under challenging environmental conditions.

Unlocking the full potential of oxylipins in agriculture will require a deeper understanding of their specific functions. frontiersin.org Research into the effects of modulating this compound levels on crop performance, disease resistance, and stress tolerance could lead to novel strategies for sustainable agriculture. This could involve the development of new crop varieties with optimized oxylipin profiles through molecular breeding or genetic engineering, or the application of oxylipin-related compounds as external treatments to boost plant defenses. nih.gov

In Vitro and In Vivo Functional Characterization of this compound Activity in Diverse Plant Species

Determining the precise biological functions of this compound requires a combination of in vitro and in vivo characterization methods across different plant species.

In Vitro Studies are essential for understanding the biochemical activity of the compound and its interaction with cellular components. This includes:

Enzymatic Assays: Recombinant enzymes, such as those from the OPR family, can be tested for their ability to metabolize this compound. Such assays, using purified components, can determine substrate specificity, reaction kinetics, and cofactor requirements, as has been done for OPRs in rice. nih.gov

Synthesis Reactions: Efficient in vitro enzymatic synthesis methods have been developed to produce related oxylipins like OPDA in sufficient quantities for functional studies. nih.gov Similar biocatalytic cascades using lipase, LOX, and HPL are used to produce this compound for use in bioassays. nih.govresearchgate.net

In Vivo Functional Characterization involves studying the effects of this compound on living plants or plant cells. This can be achieved through:

Exogenous Application: Applying the purified compound to seeds, seedlings, or mature plants allows researchers to observe its physiological effects. For example, exogenous application of OPDA has been shown to inhibit seed germination in Arabidopsis and stimulate defense responses in radish against aphids. nih.govnih.gov Similar experiments with this compound could reveal its role in germination, growth, and defense.

Genetic Mutant Analysis: Studying plants with mutations in genes involved in the biosynthesis or signaling of oxylipins provides critical insights. For instance, analyzing Arabidopsis mutants deficient in JA biosynthesis helped establish that OPDA has signaling roles independent of JA in wound responses. nih.gov Identifying and characterizing mutants specifically unable to produce or respond to this compound would be a powerful tool for elucidating its function.

Transcriptomic Analysis: As demonstrated with OPDA, treating plants with this compound and subsequently analyzing genome-wide changes in gene expression can identify the downstream signaling pathways it activates. nih.gov

By applying these approaches in diverse plant species, from model organisms like Arabidopsis to economically important crops like rice and peanut, a comprehensive understanding of the conserved and species-specific roles of this compound can be achieved. mdpi.comnih.gov

Q & A

Q. What are the recommended handling and storage protocols for 12-oxo-9Z-dodecenoic acid in laboratory settings?

- Methodological Answer : this compound is supplied as a liquid solution in acetonitrile (98.9997%) with 0.0003% BHT stabilizer . Key precautions include:

- Storage : Maintain at -20°C in airtight containers to prevent degradation and evaporation .

- Handling : Use explosion-proof equipment, avoid static discharge, and work in a fume hood due to its high flammability (flash point: 2°C) and acetonitrile solvent .

- PPE : Wear nitrile gloves, sealed goggles, and lab coats to mitigate skin/eye irritation risks (H315, H319) .

Q. How can researchers verify the purity and structural integrity of this compound prior to experimental use?

- Methodological Answer :

- Purity Analysis : Employ HPLC with UV detection (λ ~210 nm for carbonyl groups) or GC-MS to confirm >98% purity .

- Structural Confirmation : Use NMR (¹H and ¹³C) to validate the 9Z double bond configuration and ketone group at C12. FT-IR can confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Q. What are the standard methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Extraction : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges .

- Quantification : LC-MS/MS in negative ion mode (m/z 211.1 → fragment ions) offers high sensitivity. Derivatization with PFB bromide enhances GC-MS detection limits .

Advanced Research Questions

Q. What enzymatic and non-enzymatic pathways contribute to the biosynthesis of this compound in plant systems?

- Methodological Answer :

- Enzymatic Pathway : Hydroperoxide lyase (HPL) cleaves 13-hydroperoxy linoleic acid (13-HPODE) to yield this compound and C6 aldehydes (e.g., hexanal) .

- Non-enzymatic Pathway : Hock cleavage of 13S-HPODE generates racemic this compound, while allylic hydrogen abstraction at C8 produces chiral (S)-configured 4-hydroperoxynonenal as a competing product .

- Experimental Design : Use deuterated linoleic acid to trace pathway specificity and chiral HPLC to resolve enantiomers .

Q. How does this compound exhibit antifungal activity, and what experimental models validate this function?

- Methodological Answer :

- Mechanism : At 100 µM, it disrupts membrane integrity in Phytophthora parasitica by binding to β-1,3-glucan synthase, inhibiting cell wall synthesis .

- Validation : Use agar dilution assays with fungal hyphae or spore germination tests. Pair with fluorescence microscopy (propidium iodide uptake) to confirm membrane damage .

Q. What analytical challenges arise when resolving this compound from isomeric oxo-fatty acids, and how can they be addressed?

- Methodological Answer :

- Challenge : Co-elution with isomers like 12-oxo-10E-dodecenoic acid due to similar polarity .

- Resolution : Use chiral columns (e.g., Chiralpak IA) or silver-ion HPLC to separate Z/E isomers. Confirm via tandem MS fragmentation patterns (e.g., m/z 211 → 193 for ketone loss) .

Q. How do contradictory data on the chirality of this compound inform its biosynthetic regulation?

- Methodological Answer :

- Racemic vs. Chiral : Non-enzymatic Hock cleavage produces racemic mixtures, while HPL-catalyzed cleavage yields enantiopure (S)-forms .

- Implications : Compare plant mutants lacking HPL with wild types using chiral GC-MS. Quantify enantiomer ratios to assess enzymatic dominance in vivo .

Data Interpretation and Contradictions

Q. Why do studies report varying biological activities of this compound across plant species?

- Methodological Answer :

- Species-Specific Receptors : Traumatin (its derivative) binds differentially to LOX receptors in Arabidopsis vs. tobacco .

- Experimental Mitigation : Use heterologous expression systems (e.g., yeast) to test receptor affinity. Pair with RNAi knockdowns to isolate signaling pathways .

Q. How can researchers reconcile discrepancies in reported LC50 values for this compound in aquatic toxicity assays?

- Methodological Answer :

- Factors : Variability in solvent carriers (acetonitrile vs. DMSO) and test organism lipid content .

- Standardization : Adopt OECD Guideline 202 (Daphnia magna assays) with solvent controls. Use lipid-normalized LC50 calculations .

Experimental Design Considerations

Q. What controls are essential when investigating this compound’s role in plant wound responses?

- Methodological Answer :

- Negative Controls : Apply solvent-only (acetonitrile/BHT) to rule out carrier effects.

- Positive Controls : Use jasmonic acid or traumatic acid to benchmark signaling efficacy .

- Temporal Sampling : Collect tissue at 0, 1, 6, and 24 h post-application to capture transient expression of defense genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.